![molecular formula C17H22N2O4S B6582201 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-phenylmethanesulfonamide CAS No. 1209912-33-3](/img/structure/B6582201.png)
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-phenylmethanesulfonamide
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Overview
Description
N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-phenylmethanesulfonamide, also known as FMS, is an organic compound that is widely used in scientific research. FMS is a versatile molecule that is used in a variety of applications, such as synthesis, drug discovery, and biochemistry. FMS is a sulfonamide and is structurally related to other sulfonamides, such as sulfonamides and sulfones. FMS has a wide range of properties and is highly soluble in both organic and aqueous solvents.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial activity of compounds containing the furan nucleus. These derivatives exhibit potential against both gram-positive and gram-negative bacteria . Their diverse structural reactions and synthetic methods offer a wide range of prospects for creating effective and secure antimicrobial agents.
Drug Development
The furan scaffold serves as a valuable building block for drug development. Researchers have investigated furan-containing compounds for various therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anticancer properties . The unique pharmacological characteristics of furan derivatives make them promising candidates for novel drug design.
Material Synthesis
Furan derivatives find applications beyond medicine. For instance, the reaction between acetophenone and furfural (an aldehyde) yields chalcones, which can serve as potential dyes for wool and cotton fabrics with different hues . Researchers continue to investigate furan-based materials for various industrial and textile applications.
Bioactive Molecules
Furan-containing compounds often exhibit bioactivity. Researchers have explored their potential as anti-inflammatory, analgesic, antidepressant, and anti-anxiolytic agents . Understanding their mechanisms of action and interactions with biological targets is crucial for developing new therapeutic interventions.
Spectroscopic Studies
Researchers use furan derivatives in spectroscopic studies to understand molecular structures, vibrational modes, and electronic transitions. Furan-2-carbaldehyde-d, for example, has been characterized using various spectroscopic techniques . These studies contribute to our fundamental understanding of chemical behavior.
Mechanism of Action
Target of Action
Furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Furan-containing compounds are known for their wide range of biological and pharmacological properties . They can participate in various chemical reactions due to the reactivity of the furan ring , which could influence their interaction with biological targets.
Biochemical Pathways
Furan derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Furan derivatives are known for their diverse biological activities , suggesting that this compound may have various effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-24(21,14-15-5-2-1-3-6-15)18-13-16(17-7-4-10-23-17)19-8-11-22-12-9-19/h1-7,10,16,18H,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPHSNKMIRKMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-morpholinoethyl)-1-phenylmethanesulfonamide |
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